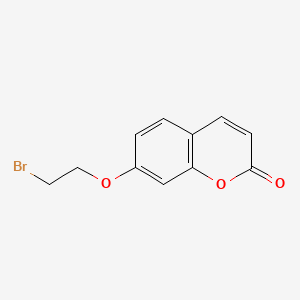
2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the bromoethoxy derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the benzopyran ring or the substituent groups.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoethoxy derivative, while oxidation might produce a corresponding ketone or aldehyde.
科学的研究の応用
2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving benzopyran derivatives.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It may find applications in the development of new materials, dyes, or pharmaceuticals.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- involves its interaction with specific molecular targets and pathways. The bromoethoxy group can facilitate binding to enzymes or receptors, modulating their activity. The benzopyran core may interact with cellular components, influencing processes such as signal transduction, gene expression, or metabolic pathways .
類似化合物との比較
Similar Compounds
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): A naturally occurring coumarin with similar structural features but different functional groups.
7-Methoxy-2H-1-benzopyran-2-one: Another derivative with a methoxy group instead of a bromoethoxy group.
Uniqueness
2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- is unique due to the presence of the bromoethoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
特性
CAS番号 |
90818-60-3 |
|---|---|
分子式 |
C11H9BrO3 |
分子量 |
269.09 g/mol |
IUPAC名 |
7-(2-bromoethoxy)chromen-2-one |
InChI |
InChI=1S/C11H9BrO3/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9/h1-4,7H,5-6H2 |
InChIキー |
UVZZJDAWINTTQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















